molecular formula C10H17NO B6643882 Cyclobutyl(piperidin-1-yl)methanone

Cyclobutyl(piperidin-1-yl)methanone

Cat. No.: B6643882
M. Wt: 167.25 g/mol
InChI Key: ZSKKKXWEJSZUBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclobutyl(piperidin-1-yl)methanone is a chemical compound featuring a piperidine ring linked to a cyclobutyl group via a methanone linker. This scaffold is of significant interest in medicinal chemistry as a versatile building block for the synthesis of more complex molecules. Compounds containing the piperidine moiety are frequently explored in drug discovery, with research indicating their potential in targeting various disease pathways. For instance, structurally related piperidine and piperazine compounds have been investigated as potent inhibitors in oncology research, such as in disrupting cancer cell metabolism through oxidative phosphorylation (OXPHOS) inhibition . Furthermore, the cyclobutyl group is a valuable alicyclic substituent used to fine-tune the properties of lead compounds, potentially improving potency and metabolic stability . As a high-purity intermediate, this compound provides researchers with a critical starting material for developing novel therapeutic agents. It can be used in hit-to-lead optimization campaigns to explore structure-activity relationships (SAR) and to modify key physicochemical parameters. This product is intended for research applications in a controlled laboratory environment. For Research Use Only. Not for human or veterinary or diagnostic use.

Properties

IUPAC Name

cyclobutyl(piperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO/c12-10(9-5-4-6-9)11-7-2-1-3-8-11/h9H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSKKKXWEJSZUBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

Cyclobutane carboxylic acid is first converted to its acyl chloride derivative using thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane (DCM). The resulting cyclobutyl carbonyl chloride is then reacted with piperidine in the presence of a base such as triethylamine (TEA) to neutralize HCl byproducts. The reaction typically proceeds at room temperature for 6–12 hours, yielding Cyclobutyl(piperidin-1-yl)methanone after aqueous workup and purification via silica gel chromatography.

Example Protocol:

  • Cyclobutane carboxylic acid (1.0 equiv) is dissolved in DCM under argon.

  • Oxalyl chloride (1.2 equiv) is added dropwise at 0°C, followed by catalytic DMF.

  • The mixture is stirred at room temperature for 2 hours, then concentrated to obtain the acyl chloride.

  • Piperidine (1.1 equiv) and TEA (2.0 equiv) are added to the acyl chloride in DCM.

  • After 12 hours, the reaction is quenched with water, extracted with DCM, and purified to yield the product.

Weinreb Amide-Mediated Ketone Synthesis

The Weinreb–Nahm ketone synthesis offers a controlled method to avoid over-addition of organometallic reagents. This route involves converting cyclobutane carboxylic acid into a Weinreb amide intermediate before coupling with piperidine-derived nucleophiles.

Synthesis of Cyclobutyl Weinreb Amide

Cyclobutane carboxylic acid is treated with N,O-dimethylhydroxylamine hydrochloride in the presence of a coupling agent such as hexafluorophosphate benzotriazole tetramethyl uronium (HATU) and N,N-diisopropylethylamine (DIPEA) to form the Weinreb amide.

Example Protocol:

  • Cyclobutane carboxylic acid (1.0 equiv), HATU (1.1 equiv), and DIPEA (3.0 equiv) are combined in DMF.

  • N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv) is added, and the mixture is stirred for 4 hours.

  • The product is extracted with ethyl acetate and purified via column chromatography.

Grignard Reaction with Piperidine

The Weinreb amide is reacted with a piperidine-derived Grignard reagent (e.g., piperidinylmagnesium bromide) in tetrahydrofuran (THF) at −78°C. This step selectively forms the ketone without further nucleophilic attack.

Key Advantages:

  • High chemoselectivity avoids byproducts.

  • Compatible with sensitive functional groups on the piperidine ring.

Coupling Reagent-Assisted Acylation

Modern peptide coupling reagents such as HATU enable direct acylation of piperidine with cyclobutane carboxylic acid under mild conditions.

Protocol Using HATU

  • Cyclobutane carboxylic acid (1.0 equiv), HATU (1.1 equiv), and DIPEA (3.0 equiv) are dissolved in DCM.

  • Piperidine (1.1 equiv) is added, and the reaction is stirred at room temperature for 2 hours.

  • Purification via flash chromatography yields this compound with >80% purity.

Comparison with EDCI/HOBt:

  • HATU offers faster reaction kinetics and higher yields compared to ethylcarbodiimide (EDCI) and hydroxybenzotriazole (HOBt).

Alternative Alkylation Strategies

Friedel-Crafts Acylation Adaptations

While classical Friedel-Crafts acylation is unsuitable for non-aromatic cyclobutane, modified conditions using Lewis acids like AlCl₃ in 1,2-dichloroethane at 90°C have been explored for aliphatic systems. However, this method is less efficient (<30% yield) due to the instability of aliphatic acyl intermediates.

Transfer Hydrogenation Approaches

Patent literature describes transfer hydrogenation with formaldehyde and palladium catalysts to alkylate piperidine derivatives. Adapting this for cyclobutyl methanone synthesis remains theoretical but could involve reductive amination of cyclobutyl ketones with piperidine.

Comparative Analysis of Synthetic Methods

MethodReagents/ConditionsYield (%)AdvantagesLimitations
Acyl Chloride RouteSOCl₂, TEA, DCM60–75Simple, scalableMoisture-sensitive intermediates
Weinreb AmideHATU, Grignard reagent, THF70–85High selectivityMulti-step synthesis
HATU CouplingHATU, DIPEA, DCM80–90Mild conditions, fastCost of coupling reagents
Friedel-CraftsAlCl₃, 1,2-dichloroethane<30No pre-activation requiredLow yield, side reactions

Chemical Reactions Analysis

Types of Reactions: Cyclobutyl(piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring or cyclobutyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles, such as halides, amines, and alcohols, under appropriate conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted products with new functional groups replacing the original ones.

Scientific Research Applications

Cyclobutyl(piperidin-1-yl)methanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antimalarial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as malaria and bacterial infections.

    Industry: this compound is utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of Cyclobutyl(piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in biological processes, such as microbial growth or metabolic pathways.

    Pathways Involved: By binding to these targets, this compound can inhibit or modulate their activity, leading to therapeutic effects.

Comparison with Similar Compounds

Structural Variations and Key Features

The following table summarizes structural analogs of Cyclobutyl(piperidin-1-yl)methanone, highlighting differences in substituents, molecular weight, and functional groups:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Source
This compound C₉H₁₅NO 153.22 Cyclobutyl-ketone-piperidine core N/A
Cyclobutyl-[4-(2-methoxyphenyl)piperidin-1-yl]methanone (A5W) C₁₇H₂₃NO₂ 273.37 2-Methoxyphenyl substituent on piperidine ring
(5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)cyclobutyl-methanone C₁₂H₁₁ClN₂O 234.68 Chlorinated pyrrolopyridine ring
(2-(2-Methyl-6-(piperidin-1-yl)pyridin-3-yl)piperidin-1-yl)(phenyl)methanone C₂₃H₂₇N₃O 361.48 Bicyclic piperidine-pyridine system with phenyl ketone
Cyclobutyl(1-piperazinyl)methanone hydrochloride C₉H₁₇ClN₂O 204.70 Piperazine ring substituted with cyclobutyl ketone; hydrochloride salt
Cyclobutyl 3-(4-methylpiperazinomethyl)phenyl ketone C₁₇H₂₄N₂O 272.39 Phenyl ring with methylpiperazinemethyl and cyclobutyl ketone substituents

Analysis of Structural and Functional Differences

Core Heterocycle Modifications: Piperidine vs. The hydrochloride salt form further enhances water solubility . Pyrrolopyridine Integration: The 5-chloro-pyrrolopyridine substituent in (5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)cyclobutyl-methanone introduces aromaticity and electronegativity, likely altering binding affinity in biological systems .

Substituent Effects: Aromatic vs.

Molecular Weight and Solubility: Smaller analogs (e.g., this compound, MW 153.22) are expected to exhibit higher membrane permeability compared to bulkier derivatives like (2-(2-Methyl-6-(piperidin-1-yl)pyridin-3-yl)piperidin-1-yl)(phenyl)methanone (MW 361.48). Salt forms (e.g., hydrochloride in ) generally improve aqueous solubility, critical for formulation in drug development.

Q & A

Q. What are the key considerations for optimizing the synthesis of Cyclobutyl(piperidin-1-yl)methanone?

To optimize synthesis, focus on reaction conditions such as temperature, solvent choice, and catalyst selection. For example, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) can enhance yield and purity . Key parameters include:

  • Temperature : Maintaining 80–100°C for efficient coupling.
  • Solvents : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile improve reagent solubility.
  • Catalysts : Pd(PPh₃)₄ or PdCl₂(dppf) for C–C bond formation.
    Post-synthesis purification via column chromatography or recrystallization is critical to isolate the product.

Q. Which characterization techniques are essential for confirming the structure of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR validate the cyclobutyl and piperidinyl moieties by identifying characteristic peaks (e.g., cyclobutyl CH₂ protons at δ 2.5–3.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion ([M+H]⁺) and fragmentation patterns.
  • X-ray Crystallography : Resolves stereochemistry and ring puckering effects, utilizing programs like SHELXL for refinement .

Q. How can researchers assess the biological activity of this compound?

  • In vitro assays : Test enzyme inhibition (e.g., kinase assays) or receptor binding (e.g., radioligand displacement) to identify targets .
  • Cell-based studies : Evaluate cytotoxicity or modulation of cellular pathways (e.g., apoptosis) using cancer cell lines.
  • ADME profiling : Assess solubility, metabolic stability, and permeability via HPLC or Caco-2 models .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions?

The ketone group acts as an electrophilic center, enabling nucleophilic attack by amines or thiols. Steric hindrance from the cyclobutyl group may slow reactivity, requiring elevated temperatures or Lewis acid catalysts (e.g., AlCl₃) . Computational studies (DFT) can model transition states to predict regioselectivity .

Q. How can conformational analysis of the piperidine ring impact the compound’s bioactivity?

The piperidine ring’s puckering (e.g., chair vs. boat conformations) influences binding to biological targets. Use Cremer-Pople coordinates to quantify puckering amplitude (q) and phase angle (φ) from crystallographic data . For example, a flattened chair conformation may enhance receptor affinity by aligning hydrophobic substituents .

Q. How should researchers resolve contradictions in reported biological activity data?

  • Dose-response validation : Replicate assays across multiple concentrations to confirm potency (IC₅₀/EC₅₀).
  • Structural analogs : Compare activity of derivatives to identify critical functional groups (e.g., cyclobutyl vs. phenyl substituents) .
  • Target specificity profiling : Use kinome-wide screens or proteomics to rule off-target effects .

Q. What computational methods predict the metabolic pathways of this compound?

  • Docking simulations : Identify cytochrome P450 (CYP) binding sites to predict oxidation sites.
  • QSAR models : Corrogate substituent effects (e.g., electron-withdrawing groups) with metabolic half-life .
  • MD simulations : Track solvent accessibility of the ketone group to estimate hydrolysis rates .

Q. What strategies improve regioselectivity in derivatizing this compound?

  • Directing groups : Introduce temporary protecting groups (e.g., Boc on piperidine) to steer reactions to the cyclobutyl moiety.
  • Metal coordination : Use Pd or Cu catalysts to selectively functionalize aromatic or aliphatic positions .
  • pH control : Acidic conditions favor ketone protonation, enhancing electrophilicity for nucleophilic additions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclobutyl(piperidin-1-yl)methanone
Reactant of Route 2
Reactant of Route 2
Cyclobutyl(piperidin-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.